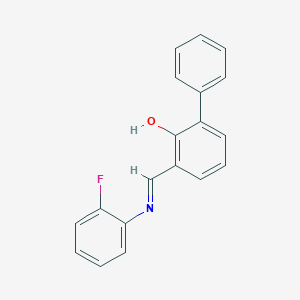
N-(3-Phenylsalicylidene)-2-tert-butylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Phenylsalicylidene)-2-tert-butylaniline (PBTA) is an organic compound consisting of a phenyl group linked to a tert-butyl group, which is then attached to an aniline group. PBTA is a derivative of salicylic acid and is used in a variety of scientific research applications. PBTA is a versatile compound with a wide range of applications in the fields of organic synthesis, materials science, and biochemistry.
科学的研究の応用
N-(3-Phenylsalicylidene)-2-tert-butylaniline is used in a variety of scientific research applications, including organic synthesis, materials science, and biochemistry. In organic synthesis, N-(3-Phenylsalicylidene)-2-tert-butylaniline is used as a reagent to synthesize other compounds. In materials science, N-(3-Phenylsalicylidene)-2-tert-butylaniline is used to create polymers and other materials with unique properties. In biochemistry, N-(3-Phenylsalicylidene)-2-tert-butylaniline is used to study the structure and function of proteins and other biomolecules.
作用機序
N-(3-Phenylsalicylidene)-2-tert-butylaniline has a unique mechanism of action that is highly dependent on its structure. The phenyl group of N-(3-Phenylsalicylidene)-2-tert-butylaniline is able to interact with the hydrophobic regions of proteins, while the tert-butyl group is able to interact with the hydrophilic regions of proteins. The aniline group is able to interact with both hydrophobic and hydrophilic regions of proteins. This allows N-(3-Phenylsalicylidene)-2-tert-butylaniline to interact with and modulate the activity of proteins in a variety of ways.
Biochemical and Physiological Effects
N-(3-Phenylsalicylidene)-2-tert-butylaniline has a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, receptors, and transporters. N-(3-Phenylsalicylidene)-2-tert-butylaniline has also been shown to have anti-inflammatory, anti-bacterial, and anti-fungal effects. Additionally, N-(3-Phenylsalicylidene)-2-tert-butylaniline has been shown to have anti-cancer activity, as well as neuroprotective and cardioprotective effects.
実験室実験の利点と制限
N-(3-Phenylsalicylidene)-2-tert-butylaniline has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. Additionally, N-(3-Phenylsalicylidene)-2-tert-butylaniline is highly soluble in water and has a low toxicity. However, there are some limitations to consider when using N-(3-Phenylsalicylidene)-2-tert-butylaniline in lab experiments. N-(3-Phenylsalicylidene)-2-tert-butylaniline is not very soluble in organic solvents and can be difficult to purify. Additionally, N-(3-Phenylsalicylidene)-2-tert-butylaniline is not very stable in acidic or basic solutions and can be easily hydrolyzed.
将来の方向性
N-(3-Phenylsalicylidene)-2-tert-butylaniline has a wide range of potential future directions. It could be used to develop new drugs and treatments for a variety of diseases. Additionally, N-(3-Phenylsalicylidene)-2-tert-butylaniline could be used to develop more efficient and environmentally friendly ways of synthesizing organic compounds. N-(3-Phenylsalicylidene)-2-tert-butylaniline could also be used to develop new materials with unique properties. Finally, N-(3-Phenylsalicylidene)-2-tert-butylaniline could be used to develop new techniques for studying the structure and function of proteins and other biomolecules.
合成法
N-(3-Phenylsalicylidene)-2-tert-butylaniline can be synthesized through a series of chemical reactions. The first step is to react salicylic acid with a tert-butyl bromide in the presence of a base, such as triethylamine, to form a tert-butyl ester of salicylic acid. The ester can then be reacted with an aniline derivative, such as aniline hydrochloride, to form N-(3-Phenylsalicylidene)-2-tert-butylaniline. The reaction can be carried out in a variety of solvents, such as dichloromethane, and is usually completed in a few hours.
特性
IUPAC Name |
2-[(2-tert-butylphenyl)iminomethyl]-6-phenylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-23(2,3)20-14-7-8-15-21(20)24-16-18-12-9-13-19(22(18)25)17-10-5-4-6-11-17/h4-16,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRNZXDRVYREGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N=CC2=C(C(=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Phenylsalicylidene)-2-tert-butylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Bis[(N-4-fluorophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298056.png)
![1,2-Diphenyl-1,2-Bis[(N-4-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298063.png)
![3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298065.png)
![3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298072.png)
![2,3-Bis[(N-3-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298079.png)
![1,2-Diphenyl-1,2-Bis[(N-phenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298086.png)
![3,4-Bis[(N-3-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298092.png)
![2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298094.png)
![3,4-Bis[(N-4-chlorophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298099.png)
![2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298103.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)
![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)

![2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298164.png)